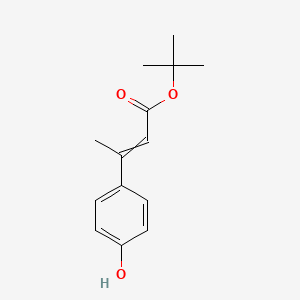
tert-Butyl 3-(4-hydroxyphenyl)but-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-(4-hydroxyphenyl)but-2-enoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a hydroxyphenyl group, and a but-2-enoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(4-hydroxyphenyl)but-2-enoate typically involves the esterification of 4-hydroxycinnamic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl 3-(4-hydroxyphenyl)but-2-enoate can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol or other reduced products.
Substitution: It can participate in substitution reactions, particularly at the hydroxyphenyl group, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced products.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl 3-(4-hydroxyphenyl)but-2-enoate is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules through various chemical transformations.
Biology and Medicine: In the field of medicine, this compound has potential applications as an intermediate in the synthesis of pharmaceutical agents. Its structural features make it a valuable precursor for the development of drugs with specific biological activities.
Industry: In industrial applications, this compound can be used in the production of polymers and materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile compound for material science research .
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-(4-hydroxyphenyl)but-2-enoate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The ester moiety can undergo hydrolysis to release the active hydroxyphenyl compound, which can then exert its effects on target pathways .
Comparación Con Compuestos Similares
- tert-Butyl 3-hydroxypent-4-enoate
- 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
- tert-Butyl 3-hydroxypropionate
Comparison: tert-Butyl 3-(4-hydroxyphenyl)but-2-enoate is unique due to the presence of both a hydroxyphenyl group and a but-2-enoate moiety. This combination of functional groups imparts distinct reactivity and properties compared to similar compounds. For example, tert-Butyl 3-hydroxypent-4-enoate lacks the aromatic hydroxyphenyl group, which significantly alters its chemical behavior and applications .
Propiedades
Número CAS |
393186-04-4 |
|---|---|
Fórmula molecular |
C14H18O3 |
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
tert-butyl 3-(4-hydroxyphenyl)but-2-enoate |
InChI |
InChI=1S/C14H18O3/c1-10(9-13(16)17-14(2,3)4)11-5-7-12(15)8-6-11/h5-9,15H,1-4H3 |
Clave InChI |
OSTXXXJWNOUJKR-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(=O)OC(C)(C)C)C1=CC=C(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Bis{[4-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}cyclohexan-1-one](/img/structure/B14240048.png)

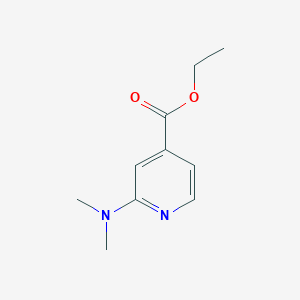
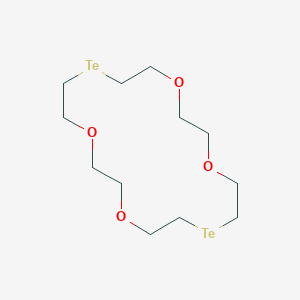
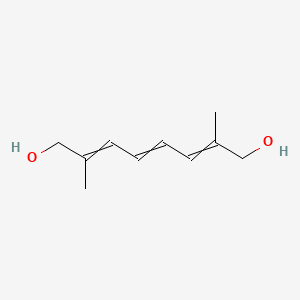
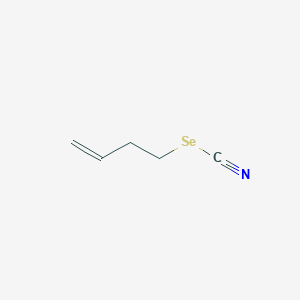
![3-(4-Methylanilino)benzo[b][1,6]naphthyridine-4-carbonitrile](/img/structure/B14240078.png)
![Silane, trimethyl[[2-(phenylmethyl)-1H-inden-3-yl]oxy]-](/img/structure/B14240089.png)
![7-[5-(1-ethanimidoylpiperidin-4-yl)oxy-1-ethylsulfonyl-2,3-dihydroindol-2-yl]naphthalene-2-carboximidamide;dihydrochloride](/img/structure/B14240096.png)
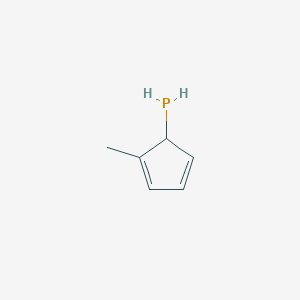
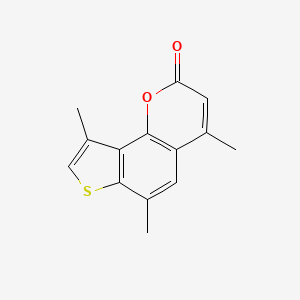
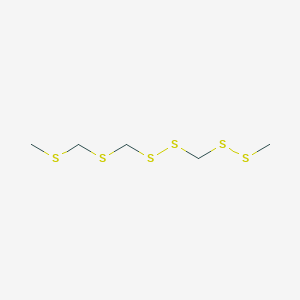
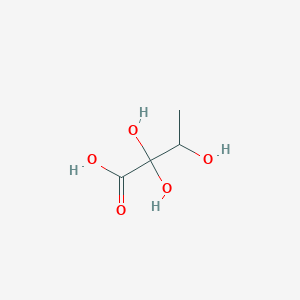
![N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-N,6-dimethylnicotinamide](/img/structure/B14240115.png)
